N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine
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Overview
Description
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine is a compound that features the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine typically involves the reaction of 3,4,5-trimethoxyphenylacetate with hydroxylamine under controlled conditions. One common method includes the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane as solvents, with the reaction being carried out at low temperatures (0°C) and then gradually warmed to room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting various enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its pharmacophore properties, it is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to apoptosis in cancer cells. Additionally, the compound can inhibit various enzymes and proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine can be compared with other compounds containing the 3,4,5-trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications
These compounds share similar pharmacophore properties but differ in their specific applications and biological activities. This compound is unique due to its hydroxylamine group, which provides distinct reactivity and potential for diverse applications.
Biological Activity
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₂H₁₇N₁O₃
- Molecular Weight : 223.27 g/mol
The structure includes a hydroxylamine functional group attached to a phenethylamine backbone, specifically featuring a 3,4,5-trimethoxyphenyl group. The presence of multiple methoxy substituents enhances its biological activity by potentially improving pharmacokinetic properties compared to other similar compounds.
Synthesis Methods
This compound can be synthesized through various methods. One common approach involves the reaction of appropriate phenethylamine derivatives with hydroxylamine under controlled conditions. This synthesis pathway allows for the introduction of the trimethoxyphenyl group, which is crucial for its biological activity.
Antioxidant Properties
Research indicates that compounds with hydroxylamine groups often exhibit antioxidant activity . The presence of the trimethoxyphenyl moiety may enhance this property, making this compound a candidate for further studies aimed at developing antioxidant agents.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of related compounds. For instance:
- Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. In vitro studies show that derivatives with methoxy substitutions can significantly inhibit cell proliferation in cancer models .
- A notable example is the evaluation of methoxy-substituted benzofuran derivatives that showed enhanced antiproliferative activity against multiple cancer cell lines. The IC₅₀ values for these compounds were in the low micromolar range, indicating strong potential as therapeutic agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key signaling pathways , such as NF-κB, which is crucial in regulating cell growth and apoptosis. Compounds that interfere with this pathway may help to suppress tumor growth and induce apoptosis in cancer cells .
- Cell cycle arrest has also been observed in related compounds, suggesting that they may induce G1 phase arrest in susceptible cell lines. This effect can contribute to their anticancer efficacy by preventing cells from progressing through the cycle and dividing .
Case Studies and Research Findings
Study | Compound | Activity | IC₅₀ Value |
---|---|---|---|
1,2,4-Oxadiazole Derivative | Anticancer (CML) | 5.5 - 13.2 µM | |
Methoxybenzofuran | Antiproliferative (HeLa) | 0.23 µM | |
Hydroxamic Acid Derivative | NF-κB Inhibition | Not specified |
These findings underscore the importance of structural modifications in enhancing biological activities and suggest that this compound could be an effective lead compound for drug development.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C11H17NO4/c1-14-9-6-8(4-5-12-13)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3 |
InChI Key |
ALKVNYLINLGCJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCNO |
Origin of Product |
United States |
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